Cas no 1242446-40-7 (4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine)
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine
- 4-Bromo-2-pyrrolidin-1-ylmethylpyridine
- 4-Bromo-2-pyrrolidin-1-ylmethyl-pyridine
- 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine
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- MDL: MFCD20527333
- Inchi: 1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
- InChI Key: UXESNRIBGMVUGI-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C=1)CN1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- XLogP3: 1.9
- Topological Polar Surface Area: 16.1
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 186558-2.500g |
4-Bromo-2-pyrrolidin-1-ylmethylpyridine, 95.00 |
1242446-40-7 | 2.500g |
$1980.00 | 2023-09-07 |
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Introduction to 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS No. 1242446-40-7)
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine, with the CAS number 1242446-40-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated pyridine ring and a pyrrolidine moiety. These structural elements contribute to its potential as a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine consists of a pyridine ring with a bromine atom at the 4-position and a pyrrolidine group attached to the 2-position via a methyl bridge. The bromine substituent provides a reactive handle for further functionalization, making this compound an attractive starting material for synthetic transformations. The pyrrolidine moiety, on the other hand, imparts flexibility and additional functionality, which can be crucial for optimizing the pharmacological properties of derived compounds.
In recent years, 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of novel inhibitors targeting specific enzymes and receptors. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against kinases, which are key enzymes involved in various cellular processes and disease pathways.
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine-based inhibitors targeting the Janus kinase (JAK) family. The researchers demonstrated that these inhibitors exhibited high selectivity and potency against JAK isoforms, making them promising candidates for the treatment of inflammatory and autoimmune diseases. The study also emphasized the importance of optimizing the bromine substituent and the pyrrolidine moiety to enhance the pharmacokinetic properties and reduce off-target effects.
Beyond kinase inhibition, 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has also shown promise in the development of drugs targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in signal transduction and are implicated in numerous diseases. Researchers have synthesized derivatives of this compound that exhibit high affinity for specific GPCRs, such as the serotonin receptor 5-HT2A. These derivatives have been evaluated for their potential as therapeutic agents for conditions such as schizophrenia and depression.
The synthetic accessibility of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is another factor contributing to its widespread use in medicinal chemistry. Various synthetic routes have been developed to efficiently prepare this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These methods allow for the introduction of diverse functional groups at different positions on the pyridine ring, enabling the rapid generation of structurally diverse libraries for high-throughput screening.
In addition to its role as a synthetic intermediate, 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has also been explored for its potential as a lead compound in drug discovery programs. Its unique structural features provide a foundation for structure-based drug design, where computational methods are used to predict and optimize interactions between the compound and its biological targets. This approach has led to the identification of several promising lead compounds with improved potency and selectivity.
The safety profile of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound exhibits low toxicity and good metabolic stability, which are favorable attributes for drug candidates. However, further investigations are needed to fully understand its pharmacokinetic properties and potential side effects.
In conclusion, 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS No. 1242446-40-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive starting material for the synthesis of bioactive molecules and drug candidates. Ongoing research continues to explore its applications in various therapeutic areas, including kinase inhibition, GPCR modulation, and lead optimization. As new synthetic methods and computational tools become available, it is likely that this compound will play an increasingly important role in drug discovery and development.
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